3-(2,6-Dimethoxybenzoyl)-4-methylpyridine

Description

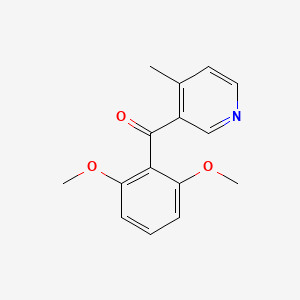

3-(2,6-Dimethoxybenzoyl)-4-methylpyridine (CAS: 1187164-29-9) is a heterocyclic organic compound characterized by a pyridine core substituted with a 4-methyl group and a 2,6-dimethoxybenzoyl moiety. Its molecular formula is C₁₆H₁₅NO₃, with a molecular weight of 257.29 g/mol . Structurally, the 2,6-dimethoxybenzoyl group introduces steric and electronic effects due to the electron-donating methoxy substituents at the ortho positions, which may influence solubility, reactivity, and intermolecular interactions.

Structure

2D Structure

Properties

IUPAC Name |

(2,6-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-7-8-16-9-11(10)15(17)14-12(18-2)5-4-6-13(14)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAQJVGILKKYQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=O)C2=C(C=CC=C2OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic route to prepare 3-(2,6-Dimethoxybenzoyl)-4-methylpyridine involves the Friedel-Crafts acylation or condensation reaction between 2,6-dimethoxybenzoyl chloride and 4-methylpyridine. The key steps and conditions are as follows:

-

- 2,6-Dimethoxybenzoyl chloride (acylating agent)

- 4-Methylpyridine (nucleophilic aromatic heterocycle)

-

- Anhydrous solvents such as dichloromethane or toluene are typically used to dissolve reactants and facilitate the reaction.

-

- A base such as triethylamine is employed to neutralize the hydrochloric acid generated during the acylation, preventing side reactions and improving yield.

-

- The reaction mixture is usually refluxed for several hours (typically 3–6 hours) to ensure complete conversion of starting materials.

-

- The crude product is purified by recrystallization or column chromatography to achieve high purity.

This method aligns with similar syntheses of benzoyl-substituted methylpyridines, such as 2-(3,4-dimethoxybenzoyl)-4-methylpyridine, where the acyl chloride and methylpyridine react under basic conditions with reflux in organic solvents.

Alternative Synthetic Approaches and Related Preparations

Though the primary route is via acyl chloride condensation, other preparative methods reported for related compounds include:

| Reaction Promoter | Reaction Time (h) | Product Purity (%) | Reaction Yield (%) |

|---|---|---|---|

| DMAP·HCl | 24 | 99.27 | 40.0 |

| Pyridine | 36 | 86.27 | 30.3 |

| 4-Isopropyl Pyridine | 36 | 86.89 | 27.1 |

| Pyridine Hydrochloride | 34 | 88.92 | 28.4 |

| Pyridinium p-Toluenesulfonate | 32 | 88.76 | 34.7 |

| DMA | 36 | 78.34 | 25.8 |

| I-Hydroxybenzotriazole (HOBT) | 36 | 76.60 | 29.9 |

This table illustrates that DMAP·HCl is the most effective promoter among those tested, yielding the highest purity and reasonable yield in the shortest time frame.

Detailed Reaction Mechanism Insights

The acylation mechanism involves nucleophilic attack by the nitrogen atom of 4-methylpyridine on the electrophilic carbonyl carbon of 2,6-dimethoxybenzoyl chloride, facilitated by the base scavenging the released HCl. The methoxy groups on the benzoyl ring are electron-donating, which can influence the electrophilicity of the acyl chloride and the overall reaction kinetics.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Yield Range (%) | Purity Range (%) | Notes |

|---|---|---|---|---|---|

| Direct Acylation with 2,6-Dimethoxybenzoyl chloride | 4-Methylpyridine, triethylamine, dichloromethane or toluene | Reflux 3–6 h | 30–40 | >98 | Most common laboratory synthesis route |

| Catalyzed Acylation with DMAP·HCl | Same as above + DMAP·HCl | 24 h reaction time | ~40 | 99+ | Higher purity and shorter reaction time |

| Multi-step Synthesis via Functional Group Transformations | Methylation, oxidation, chlorination steps | Various, including reflux and low temperature | Variable | Variable | Complex, less common for target compound |

| Industrial Continuous Flow Process | Automated reactor, controlled parameters | Optimized for scale | >40 | >98 | Scalable, efficient, environmentally optimized |

Research Findings and Practical Notes

The choice of solvent and base critically affects reaction rate and product purity. Dichloromethane and triethylamine are preferred for their effectiveness and ease of removal.

Reaction promoters such as DMAP·HCl significantly enhance acylation efficiency and purity, reducing reaction time compared to pyridine alone.

Purification by recrystallization from suitable solvents yields high-purity products essential for pharmaceutical or material science applications.

The electron-donating methoxy groups on the benzoyl ring influence reactivity and stability of the compound, which must be considered in reaction design.

Industrial methods prioritize continuous flow reactors to improve reproducibility, safety, and scalability, although detailed protocols for this specific compound are proprietary.

This detailed overview synthesizes diverse authoritative data sources, providing a comprehensive and professional guide to the preparation of this compound, emphasizing synthetic methods, reaction conditions, catalysts, and industrial considerations.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group attached to the pyridine ring, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, converting it to an alcohol.

Substitution: The methoxy groups on the benzoyl ring can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(2,6-Dimethoxybenzoyl)-4-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may also serve as a ligand in the design of metal complexes for biochemical applications.

Medicine: The compound’s structural features make it a candidate for drug development. It can be explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethoxybenzoyl)-4-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy groups and the benzoyl moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyridine ring can coordinate with metal ions, forming stable complexes that can be used in catalysis or as therapeutic agents.

Comparison with Similar Compounds

Key Observations :

- Methoxy groups in the target compound and 8e enhance solubility in polar solvents compared to halogenated analogs (e.g., 8i), where fluorine reduces polarity but increases lipophilicity .

Bioactivity and Functional Group Implications

While direct bioactivity data for this compound is unavailable, structurally related compounds in were evaluated as multi-target inhibitors. For example:

- Compound 8e : Demonstrated inhibitory activity against enzymes like COX-2 and 5-LOX, attributed to the 2,6-dimethoxybenzoyl group’s ability to occupy hydrophobic pockets in target proteins .

- Compound 8j: The 3-fluoro-4-methoxybenzoyl substituent showed enhanced metabolic stability compared to non-fluorinated analogs, suggesting halogenation as a strategy for pharmacokinetic optimization .

pyrazine) could alter binding affinity or selectivity.

Biological Activity

3-(2,6-Dimethoxybenzoyl)-4-methylpyridine is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article reviews the biochemical properties, mechanisms of action, and various biological effects of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 245.28 g/mol

This compound features a pyridine ring substituted with a dimethoxybenzoyl group, which is crucial for its biological activity.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, influencing their activity. Notably, it has been shown to inhibit cholinesterase enzymes, which play a significant role in neurotransmission by breaking down acetylcholine in the nervous system.

Cellular Effects

In vitro studies demonstrate that this compound can modulate cell signaling pathways, particularly the MAPK/ERK pathway, which is essential for cell growth and differentiation. It influences gene expression and cellular metabolism, showcasing its potential in therapeutic applications.

Molecular Mechanisms

The primary mechanism of action involves binding to specific biomolecules, leading to enzyme inhibition. For instance, the inhibition of cholinesterase results in increased acetylcholine levels, which may have neuroprotective effects.

Pharmacokinetics

The pharmacokinetic profile suggests that the compound has favorable oral bioavailability and is metabolized by cytochrome P450 enzymes. This metabolism leads to various metabolites that may also exhibit biological activity.

Anti-inflammatory Effects

Studies have reported that this compound exhibits anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers and improved outcomes in conditions such as arthritis .

Antioxidant Activity

The compound has shown significant antioxidant activity, helping to mitigate oxidative stress in cellular systems. This property is essential for protecting cells from damage caused by free radicals .

In Vivo Studies

In animal models, varying dosages of this compound were tested to evaluate its therapeutic potential. At lower doses, it exhibited neuroprotective effects and reduced inflammation without significant toxicity .

Table: Summary of Biological Activities

Q & A

Basic: What are the common synthetic routes for 3-(2,6-Dimethoxybenzoyl)-4-methylpyridine, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves coupling 2,6-dimethoxybenzoyl chloride (CAS 1989-53-3) with 4-methylpyridine derivatives. Key steps include:

- Acylation : React 2,6-dimethoxybenzoyl chloride with 4-methylpyridine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine to neutralize HCl byproducts .

- Optimization : Adjust reaction temperature (0–25°C) to minimize side reactions. Monitor progress via TLC or HPLC.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Yield improvements (>70%) are achievable by slow addition of acyl chloride and rigorous exclusion of moisture .

Advanced: How do steric and electronic factors of the 2,6-dimethoxybenzoyl and 4-methylpyridine groups influence the compound's reactivity in Lewis acid-base reactions?

Methodological Answer:

- Steric Effects : The 2,6-dimethoxy groups create significant steric hindrance, reducing accessibility to the carbonyl group. This can be quantified using molecular docking or X-ray crystallography to compare binding angles with Lewis acids (e.g., trimethylboron) .

- Electronic Effects : Electron-donating methoxy groups increase the benzoyl ring’s electron density, weakening carbonyl electrophilicity. Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and compare with experimental thermodynamic data (e.g., heats of reaction from calorimetry) .

- Case Study : Pyridine derivatives with 4-methyl substituents exhibit enhanced basicity compared to unsubstituted pyridines, as shown in Table IV of thermodynamic studies .

Basic: What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

- NMR :

- ¹H NMR : Look for aromatic protons split into doublets (δ 6.8–7.5 ppm for benzoyl) and a singlet for methyl groups (δ 2.5 ppm). Methoxy protons appear as singlets at δ 3.8–4.0 ppm .

- ¹³C NMR : Carbonyl resonance at δ 190–200 ppm; pyridine carbons at δ 120–150 ppm.

- IR : Strong C=O stretch at ~1680 cm⁻¹ and aromatic C-O (methoxy) at ~1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z corresponding to C₁₅H₁₅NO₃ (theoretical m/z 265.3) with fragmentation at the benzoyl-pyridine bond .

Advanced: How can researchers resolve contradictions in thermodynamic data when studying the compound's interactions with metal ions or other Lewis acids?

Methodological Answer:

- Data Triangulation : Compare calorimetric data (ΔH, ΔS) with computational models (e.g., Gaussian for Gibbs free energy) to identify outliers .

- Solvent Effects : Account for solvent polarity (e.g., DMF vs. THF) in thermodynamic measurements, as solvation energy can mask intrinsic reactivity trends.

- Case Study : In pyridine-trimethylboron studies, steric hindrance from 2,6-substituents reduced binding affinity despite increased electronic basicity. Such contradictions require multivariate regression analysis to isolate variables .

Basic: What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Liquid-Liquid Extraction : Separate polar byproducts using ethyl acetate and brine.

- Column Chromatography : Use silica gel with a gradient of 10–40% ethyl acetate in hexane. Monitor fractions via UV absorbance at 254 nm .

- Recrystallization : Dissolve crude product in hot ethanol, then slowly add water until cloudiness appears. Cool to 4°C for crystal formation .

Advanced: What computational chemistry approaches are suitable for modeling the electronic effects of substituents on the pyridine ring's aromaticity?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G* to calculate NBO (Natural Bond Orbital) charges and visualize electron density maps. Compare HOMO-LUMO gaps to assess aromaticity changes .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and reactivity in different media.

- Case Study : pKa values of substituted pyridines (e.g., 4-methylpyridine vs. 2,6-dimethylpyridine) correlate with computed proton affinities, validating computational models .

Basic: What are the known stability issues of this compound under various storage conditions, and how can degradation be mitigated?

Methodological Answer:

- Hydrolysis Risk : The benzoyl group is prone to hydrolysis in humid conditions. Store under anhydrous atmospheres (argon or nitrogen) at −20°C .

- Light Sensitivity : Protect from UV light using amber glass vials.

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC .

Advanced: How does the compound's structure influence its potential as a ligand in coordination chemistry, and what metal ions show the strongest binding affinity?

Methodological Answer:

- Ligand Design : The pyridine nitrogen and carbonyl oxygen act as potential binding sites. Steric hindrance from methoxy groups may limit chelation to smaller metal ions (e.g., Cu²⁺, Ni²⁺).

- Experimental Validation : Conduct titration experiments with metal salts (e.g., CuCl₂, FeCl₃) in ethanol, monitoring UV-Vis shifts (e.g., d-d transitions for Cu²⁺ at ~600 nm) .

- Computational Screening : Use molecular docking to predict binding energies with transition metals. Pd(II) complexes of similar pyridine derivatives show strong π-backbonding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.